molecular formula C11H11NO3 B1404739 Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate CAS No. 1305711-85-6

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate

Cat. No. B1404739
M. Wt: 205.21 g/mol
InChI Key: ZXTHAWXDCNDYFT-UHFFFAOYSA-N
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Description

“Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from a variety of starting materials. For instance, one method involves an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate . The exact synthesis process for “Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate” is not specified in the available literature.


Physical And Chemical Properties Analysis

“Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate” has a molecular weight of 205.21 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

  • Benzoxazole derivatives, synthesized from methyl 2-substituted benzoxazole-5-carboxylate, were shown to have antimicrobial properties (Balaswamy et al., 2012).
  • Novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles exhibited antimicrobial activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013).

Synthesis and Chemical Properties

  • An innovative [4 + 2] annulation synthesis method produced highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate (Zhu et al., 2003).
  • The synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method demonstrated its corrosion inhibition activity on carbon steel (Insani et al., 2015).

Biological Activities

  • A study revealed the inhibition of eukaryotic DNA topoisomerase II by 2,5,6-substituted benzoxazole, benzimidazole, benzothiazole, and oxazolo(4,5-b)pyridine derivatives (Pınar et al., 2004).
  • Antioxidant activity of 2-methyl-1,3-benzoxazol-6-ol was demonstrated in the radical chain oxidation of organic compounds (Khizhan et al., 2011).

Cancer Research

  • Benzoxazole derivatives synthesized via Mannich reaction showed potential invitro cytotoxic activity against MCF-7 human breast cancer cell line (Tr et al., 2020).
  • Some 2-aryl-6-benzoxazoleacetic acid derivatives exhibited antiinflammatory activity, with some showing activity superior to phenylbutazone (Dunwell & Evans, 1977).

properties

IUPAC Name

methyl 2-ethyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-10-12-8-5-4-7(11(13)14-2)6-9(8)15-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTHAWXDCNDYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218478
Record name 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-1,3-benzoxazole-6-carboxylate

CAS RN

1305711-85-6
Record name 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzoxazolecarboxylic acid, 2-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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